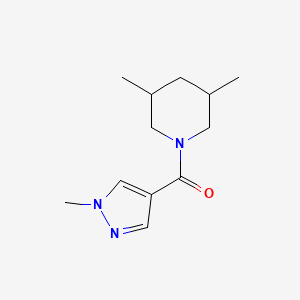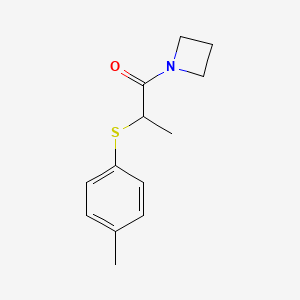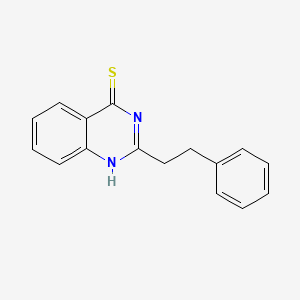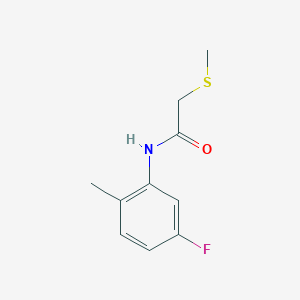![molecular formula C13H22N2O2 B7514078 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA, and its inhibition by CPP-115 leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA, which can activate GABA receptors and inhibit neuronal activity. This has a calming and inhibitory effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and improved cognitive function. These effects are thought to underlie the therapeutic potential of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in various disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 is that it is a highly specific inhibitor of GABA-AT, with minimal off-target effects. This allows for precise modulation of GABAergic neurotransmission in preclinical models. However, one limitation is that 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has poor solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Future Directions
There are several potential future directions for research on 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, there is ongoing research into the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Synthesis Methods
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-(cyclobutanecarbonyl)piperazine with 2-methylpropan-1-one in the presence of a base catalyst. The resulting product can be purified by recrystallization to obtain 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in high purity.
Scientific Research Applications
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce anxiety-like behavior and improve cognitive function.
properties
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXYURTODPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)


![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)


